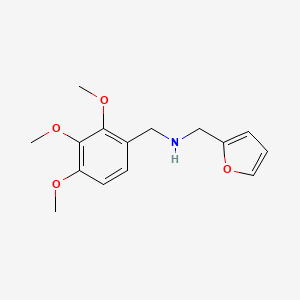

N-phenyl-1H-pyrazole-3-carboxamide

Vue d'ensemble

Description

La N-phényl-1H-pyrazole-3-carboxamide est un composé organique appartenant à la classe des anilides aromatiques. Elle est caractérisée par un cycle pyrazole substitué par un groupe phényle et un groupe carboxamide. Ce composé a suscité un intérêt en raison de ses diverses applications dans divers domaines, notamment la chimie, la biologie et la médecine .

Analyse Biochimique

Biochemical Properties

N-phenyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition can affect cell cycle regulation and has implications for cancer research. Additionally, this compound interacts with various other biomolecules, influencing their activity and stability.

Cellular Effects

This compound has been shown to impact various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . These effects are particularly relevant in the context of cancer research, where controlling cell growth is crucial.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. By binding to CDK2, it inhibits the enzyme’s activity, leading to cell cycle arrest . This inhibition is achieved through competitive binding at the enzyme’s active site, preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and impaired kidney function have been observed. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific tissues . For example, binding to plasma proteins can affect its distribution in the bloodstream and its ability to reach target cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its efficacy in inhibiting CDK2 activity.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-phényl-1H-pyrazole-3-carboxamide implique généralement la cyclisation de dérivés de l'hydrazine avec des β-dicétones ou des composés carbonylés α,β-insaturés. Une méthode courante comprend la réaction de la phénylhydrazine avec l'acétoacétate d'éthyle, suivie d'une cyclisation et d'une amidation ultérieure pour donner le composé souhaité .

Méthodes de production industrielle

La production industrielle de la N-phényl-1H-pyrazole-3-carboxamide utilise souvent des voies de synthèse évolutives qui utilisent des matières premières peu coûteuses et facilement disponibles. L'utilisation de catalyseurs hétérogènes, tels qu'Amberlyst-70, a été rapportée pour améliorer l'efficacité et l'écocompatibilité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de réactions

La N-phényl-1H-pyrazole-3-carboxamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution électrophile et nucléophile sont courantes, avec des réactifs tels que les halogènes ou les agents alkylants.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur.

Principaux produits formés

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'amines ou d'alcools.

Substitution : Formation de dérivés halogénés ou de produits alkylés.

Applications de recherche scientifique

La N-phényl-1H-pyrazole-3-carboxamide a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Investigated pour son potentiel en tant qu'inhibiteur enzymatique et son rôle dans diverses voies biochimiques.

Médecine : Explored pour ses propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes.

Industrie : Utilisé dans le développement d'agrochimiques et de produits pharmaceutiques

Mécanisme d'action

Le mécanisme d'action de la N-phényl-1H-pyrazole-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que la kinase dépendante de la cycline 2. Cette interaction peut inhiber l'activité de l'enzyme, conduisant à divers effets biologiques, notamment l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

N-phenyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mécanisme D'action

The mechanism of action of N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2. This interaction can inhibit the activity of the enzyme, leading to various biological effects, including cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-phényl-1H-pyrazole-5-carboxamide

- N-benzyl-1H-pyrazole-3-carboxamide

- N-phényl-1H-pyrazole-4-carboxamide

Unicité

La N-phényl-1H-pyrazole-3-carboxamide est unique en raison de son motif de substitution spécifique sur le cycle pyrazole, qui lui confère des propriétés chimiques et biologiques distinctes. Comparée à ses analogues, elle présente un spectre d'activité et de sélectivité différent envers diverses cibles moléculaires .

Propriétés

IUPAC Name |

N-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-10(9-6-7-11-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZYZYFPPQOFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124828-46-2 | |

| Record name | N-Phenyl-1H-pyrazole-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124828462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB4UGM0L6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the key findings regarding the biological activity of N-phenyl-1H-pyrazole-3-carboxamide and its metal complexes?

A1: The research primarily focused on the antifungal and genotoxicity properties of this compound (specifically, 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, referred to as L1 in the study) and its nickel(II) complex. The study found that both L1 and its nickel complex exhibited antifungal activity, but the complex showed increased genotoxicity compared to the free ligand []. This suggests that complexation with metals can significantly alter the biological profile of this class of compounds.

Q2: Were there any structural insights gained from the study regarding this compound and its metal complex?

A2: Yes, the study utilized X-ray crystallography to determine the solid-state structure of the nickel(II) complex formed with 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide []. The analysis revealed that the nickel ion coordinates with two molecules of the ligand, forming a mononuclear complex. This structural information can be valuable for understanding the coordination chemistry of this class of compounds and may guide future development of metal-based therapeutics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)